molecular formula C27H27N3O5 B613490 Fmoc-D-Lys(Nic)-OH CAS No. 252049-12-0

Fmoc-D-Lys(Nic)-OH

Cat. No. B613490
M. Wt: 473,52 g/mole
InChI Key: CRRQIRUSEYKWPF-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-D-Lys(Nic)-OH” is a derivative of the amino acid lysine, which has been modified for use in peptide synthesis. The “Fmoc” part of the name refers to the fluorenylmethoxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group . The “D-Lys” part refers to the D-form of lysine, an amino acid. The “Nic” part is not clear from the available information and could refer to a variety of chemical groups .

Scientific Research Applications

Biomedical Applications

  • Supramolecular Hydrogels : Fmoc-D-Lys(Nic)-OH is used in the creation of supramolecular hydrogels. These gels have inherent biocompatible and biodegradable properties, making them suitable for biomedical applications. The presence of Fmoc-Lys(Fmoc)-OH in these gels has been studied for its antimicrobial activity when combined with silver mixtures (Croitoriu et al., 2021).

  • Peptide Synthesis and Modification : Fmoc-D-Lys(Nic)-OH is integral in peptide synthesis, particularly for creating azido-protected peptides. These peptides are vital for various biomedical applications, including drug design and protein interaction studies (Katayama et al., 2008).

Material Science and Nanotechnology

  • Self-Assembling Nanostructures : The compound is involved in the formation of self-assembling nanostructures, which are pivotal in nanotechnology and material science. These structures have potential applications in creating novel materials with unique properties (Geng et al., 2017).

  • Smart Hydrogels : Fmoc-D-Lys(Nic)-OH contributes to the development of smart hydrogels. These hydrogels can respond to external stimuli and are useful in various applications, including drug delivery systems and tissue engineering (Reddy et al., 2015).

Biochemical and Pharmaceutical Research

  • Enhanced Antibacterial Composite Materials : The nanoassemblies formed by Fmoc-decorated building blocks, including Fmoc-D-Lys(Nic)-OH, show significant antibacterial properties. These materials can be integrated into composite materials for biomedical applications (Schnaider et al., 2019).

  • Synthesis of Advanced Insulin Analogs : Fmoc-D-Lys(Nic)-OH is used in the synthesis of novel semisynthetic insulin analogs, offering potential advancements in diabetes treatment (Žáková et al., 2007).

  • Fluorescent Labeling of Peptides : The compound plays a role in the fluorescent labeling of peptides, which is crucial in various biochemical assays and pharmaceutical research (Katritzky et al., 2008).

Safety And Hazards

The safety data sheet for a related compound, Nalpha,Nepsilon-Di-Fmoc-D-lysine, suggests that it should be used with appropriate personal protective equipment. It should be kept away from heat and sources of ignition. In case of contact with skin or eyes, wash off immediately with plenty of water and get medical attention if symptoms occur .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRQIRUSEYKWPF-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC(=O)C4=CN=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Lys(Nic)-OH

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